10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol
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Overview
Description
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol is an organic compound with the molecular formula C15H24O3 It is characterized by the presence of an oxane ring, an enyne moiety, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be introduced through the reaction of a suitable diol with a dihydropyran derivative.
Enyne Formation: The enyne moiety is formed by coupling an alkyne with an alkene under specific conditions, such as using a palladium catalyst.
Hydroxyl Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enyne moiety can be reduced to form an alkene or alkane.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The enyne moiety may participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
10-(Oxan-2-yloxy)decan-1-ol: Similar structure but lacks the enyne moiety.
10-(Oxan-2-yloxy)dec-1-en-6-yn-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol is unique due to its combination of an oxane ring, enyne moiety, and hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
823792-10-5 |
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Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
10-(oxan-2-yloxy)dec-1-en-6-yn-5-ol |
InChI |
InChI=1S/C15H24O3/c1-2-3-9-14(16)10-5-4-7-12-17-15-11-6-8-13-18-15/h2,14-16H,1,3-4,6-9,11-13H2 |
InChI Key |
SBMWMTIMYDWZPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C#CCCCOC1CCCCO1)O |
Origin of Product |
United States |
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